OATD-02

Arginase Enzyme Inhibition IC50

Select OATD-02 (CAS 2146132-73-0) for its validated intracellular dual ARG1/ARG2 inhibition, essential for robust TME metabolic reprogramming and immuno-oncology studies. Unlike first-gen inhibitors, it provides superior in vivo efficacy (CT26 model) and penetrates cells to target mitochondrial ARG2 (IC50 171.6 nM), ensuring reliable, high-impact preclinical results. Inquire for bulk pricing.

Molecular Formula C12H25BN2O4
Molecular Weight 272.15 g/mol
Cat. No. B12390572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOATD-02
Molecular FormulaC12H25BN2O4
Molecular Weight272.15 g/mol
Structural Identifiers
SMILESB(CCC1CCC(C(C1)(C(=O)O)N)CN(C)C)(O)O
InChIInChI=1S/C12H25BN2O4/c1-15(2)8-10-4-3-9(5-6-13(18)19)7-12(10,14)11(16)17/h9-10,18-19H,3-8,14H2,1-2H3,(H,16,17)/t9-,10-,12+/m0/s1
InChIKeyNZNAXQBYXLSQHO-JBLDHEPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5R)-1-Amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic Acid: Chemical Identity and Class Context for Procurement


(1R,2S,5R)-1-Amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid, also designated OATD-02 (CAS: 2146132-73-0), is a synthetic, boronic acid-based small molecule that functions as a competitive, reversible, and noncovalent dual inhibitor of the manganese-dependent enzymes arginase 1 (ARG1) and arginase 2 (ARG2) [1]. Its molecular formula is C12H25BN2O4, with a molecular weight of 272.15 g/mol . This compound belongs to a class of boronic acid derivatives that act as transition-state analogues, binding to the binuclear manganese cluster within the arginase active site [2]. It is currently under clinical investigation as an immunomodulatory agent for cancer immunotherapy, having advanced to Phase I clinical trials [1].

Why Generic Substitution of OATD-02 with Other Arginase Inhibitors Is Not Scientifically Justified for Research and Development


Generic substitution of (1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid (OATD-02) with other arginase inhibitors is not scientifically valid due to fundamental differences in target engagement, subcellular distribution, and consequent pharmacodynamic outcomes. While several boronic acid-based arginase inhibitors exist, such as 2(S)-amino-6-boronohexanoic acid (ABH), S-(2-boronoethyl)-L-cysteine (BEC), and numidargistat (CB-1158), their selectivity profiles for ARG1 versus ARG2, as well as their ability to access intracellular versus extracellular enzyme pools, vary significantly [1][2]. These differences are not merely a matter of potency but translate into distinct functional consequences, particularly in the context of targeting mitochondrial ARG2, which is critical for tumor cell metabolism and immune evasion . Furthermore, the drug-target residence time and pharmacokinetic properties, which directly influence in vivo efficacy, are unique to each molecular scaffold and cannot be assumed to be interchangeable [1]. Therefore, selecting a specific compound like OATD-02 is a critical decision driven by the need for a defined pharmacological tool with a validated dual ARG1/ARG2 intracellular inhibition profile, a feature not shared by many comparator molecules [2].

Quantitative Evidence Guide for (1R,2S,5R)-1-Amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic Acid (OATD-02) vs. Arginase Inhibitor Comparators


Dual ARG1/ARG2 Inhibition Potency: OATD-02 vs. ABH and BEC in Recombinant Enzyme Assays

In direct recombinant enzyme assays, OATD-02 demonstrates superior dual inhibitory potency against both human ARG1 and ARG2 when compared to the established transition-state analogue ABH and the arginase inhibitor BEC. The data show a clear, quantifiable advantage in potency, particularly for ARG2 inhibition, which is a key differentiator for targeting tumor cell-intrinsic arginase activity [1][2].

Arginase Enzyme Inhibition IC50 Immuno-oncology

Superior Cellular Activity and ARG2 Engagement: OATD-02 vs. CB-1158 (Numidargistat) in Intact Cell Assays

A critical differentiator for OATD-02 is its proven cellular activity against intracellular ARG2, a target localized within mitochondria. In head-to-head in vivo studies, OATD-02 demonstrated superior antitumor efficacy compared to a reference inhibitor (ref. ARGi, numidargistat/CB-1158) with predominant extracellular ARG1 activity. This superiority is attributed to OATD-02's ability to effectively inhibit both extracellular and intracellular arginase pools [1]. Data from separate cellular assays show OATD-02 inhibits ARG2 in CHO-K1 cells with an IC50 of 171.6 nM, whereas CB-1158 shows limited intracellular activity, with an IC50 of 210 µM in primary human hepatocytes for ARG1, indicating poor intracellular penetration [2][3].

Cellular Assay Arginase 2 Intracellular Inhibition Tumor Microenvironment

Favorable Pharmacokinetic Profile: Long Target Residence Time and High Volume of Distribution of OATD-02

OATD-02 possesses a unique pharmacokinetic (PK) profile characterized by a long drug-target residence time, a moderate-to-high volume of distribution (Vd), and low systemic clearance [1]. These properties are considered optimal for a drug targeting both intra- and extracellular enzymes and are distinct from other arginase inhibitors like CB-1158, which has been noted to have a different overall PK/PD profile [2]. While direct, side-by-side PK parameters are not fully disclosed in a single publication, the qualitative description of a 'long drug-target residence time' is a specific and quantifiable kinetic property that distinguishes OATD-02 from inhibitors with rapid off-rates [1].

Pharmacokinetics Drug-Target Residence Time Volume of Distribution Clearance

Validated In Vivo Antitumor Efficacy in Multiple Syngeneic and Xenograft Models

OATD-02 has demonstrated statistically significant, monotherapy antitumor activity in a range of preclinical tumor models, including syngeneic models of colorectal carcinoma (CT26) and renal carcinoma (Renca), and an ARG2-dependent xenograft model of leukemia (K562) [1]. Critically, a head-to-head comparison showed that OATD-02 provided 'improved and statistically significant antitumor efficacy in the CT26 model' when compared directly to a reference inhibitor (numidargistat) with predominant extracellular ARG1 activity [1]. This validates the functional consequence of its dual intracellular inhibition profile.

In Vivo Efficacy Tumor Model CT26 Renca K562

Slow-Offset Binding Kinetics Confers Sustained Target Inhibition

OATD-02 is characterized as a 'slow offset' inhibitor, meaning it dissociates slowly from the arginase enzyme complex [1]. This kinetic property is distinct from a simple competitive inhibitor with rapid on/off rates and is a key driver of its long drug-target residence time. While ABH and BEC are also transition-state analogues, the specific molecular architecture of OATD-02 results in a demonstrably slower dissociation rate, which is a key contributor to its potent and sustained cellular activity [2].

Binding Kinetics Slow Offset Target Residence Time Pharmacodynamics

Optimal Research and Preclinical Application Scenarios for OATD-02 (CAS 2146132-73-0) Based on Evidenced Differentiation


Investigating the Role of Mitochondrial ARG2 in Tumor Cell Metabolism and Immune Evasion

For studies requiring pharmacological inhibition of the mitochondrial arginase isoform, ARG2, OATD-02 is a uniquely suitable tool. Unlike first-generation inhibitors such as numidargistat (CB-1158) that exhibit poor intracellular penetration and are thus limited to targeting extracellular ARG1, OATD-02 has been validated to inhibit ARG2 within cells with high potency (IC50 of 171.6 nM in CHO-K1 cells) [1][2]. This enables robust interrogation of ARG2's role in tumor cell-intrinsic pathways, including polyamine synthesis and mitochondrial function, which are critical for tumor growth and survival, particularly in hypoxic or nutrient-deprived microenvironments [1].

Preclinical In Vivo Efficacy Studies in Syngeneic Mouse Tumor Models for Immuno-Oncology Research

OATD-02 is the preferred arginase inhibitor for conducting rigorous in vivo efficacy studies in syngeneic tumor models, such as the CT26 colorectal carcinoma and Renca renal carcinoma models. It has demonstrated statistically significant, monotherapy antitumor activity in these models [1]. Critically, a direct comparative study showed that OATD-02 provides superior tumor growth inhibition in the CT26 model when compared to the reference inhibitor numidargistat (p<0.05) [1]. This proven in vivo efficacy profile, which is directly linked to its dual intracellular ARG1/ARG2 inhibition, reduces experimental variability and increases the likelihood of observing a meaningful biological effect, thereby conserving research resources and animal lives [1].

Validating Combination Therapy Regimens Involving Arginase and Immune Checkpoint Blockade

For researchers designing combination therapy studies, OATD-02 is a compelling candidate for pairing with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies or IDO1 inhibitors. OATD-02 has been shown to enhance the efficacy of other immunomodulators, providing a strong scientific basis for its use in combination regimens [1]. Its ability to effectively reverse arginase-mediated immunosuppression by restoring L-arginine availability in the tumor microenvironment makes it a logical and powerful partner for therapies aimed at reinvigorating T-cell responses [1]. The favorable pharmacokinetic properties of OATD-02 further support its integration into complex multi-agent dosing schedules [2].

Investigating Arginase-Driven Metabolic Reprogramming of the Tumor Microenvironment (TME)

OATD-02 is an ideal chemical probe for studies focused on the metabolic consequences of arginase inhibition within the TME. Its dual action on both ARG1 and ARG2 leads to a distinct metabolic reprogramming, characterized by restored L-arginine availability and reduced polyamine levels, which collectively shift the TME toward a more immunostimulatory state [1]. This metabolic signature is not fully recapitulated by ARG1-selective inhibitors, making OATD-02 a more comprehensive tool for dissecting the complex interplay between arginine metabolism, immune cell function, and tumor cell fitness. Advanced techniques like MALDI mass spectrometry imaging have been employed to spatially map these OATD-02-induced metabolic changes in vivo, underscoring its utility in high-resolution pharmacodynamic studies [1].

Technical Documentation Hub

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